molecular formula C20H18N4OS2 B6507252 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole CAS No. 1448074-04-1

3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole

Cat. No.: B6507252
CAS No.: 1448074-04-1
M. Wt: 394.5 g/mol
InChI Key: ISUWBFFFLLUSST-UHFFFAOYSA-N
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Description

3-{4-[4-(Thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole is a novel synthetic compound designed for pharmaceutical and biological research. Its structure incorporates multiple privileged pharmacophores, including indole, thiophene, thiazole, and piperazine, which are frequently found in molecules with significant biological activity . This combination suggests high potential for use in medicinal chemistry and drug discovery programs. The compound is of particular interest in oncology research. Structurally similar hybrid molecules, especially those featuring indole and thiazole moieties, have demonstrated potent antiproliferative activity against a broad spectrum of human tumor cell lines, with GI50 values reaching nanomolar concentrations . The mechanism of action for such analogs is often associated with the induction of apoptosis (programmed cell death), characterized by externalization of phosphatidylserine and disruption of mitochondrial membrane potential. Furthermore, these compounds can cause cell cycle arrest, frequently in the G2/M phase, and have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle . Additionally, the constituent heterocycles of this compound are strongly associated with antimicrobial properties. Thiazole and thiophene derivatives have been extensively reported to exhibit remarkable activity against a range of Gram-negative and Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) . The piperazine ring is a common feature in many bioactive molecules and often contributes to favorable pharmacokinetic properties and the ability to engage with a variety of biological targets . This multi-target profile makes this compound a valuable chemical tool for researchers investigating new therapeutic agents for cancer and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-indol-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c25-19(16-11-21-17-4-2-1-3-15(16)17)23-6-8-24(9-7-23)20-22-18(13-27-20)14-5-10-26-12-14/h1-5,10-13,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUWBFFFLLUSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiophene-thiazole component is synthesized via Hantzsch thiazole synthesis , involving the reaction of thiophene-3-carbaldehyde with thioamide derivatives. For example:

  • Thiophene-3-carbaldehyde is condensed with thiourea in ethanol under acidic conditions (HCl, 60°C, 6 h) to yield 2-amino-4-(thiophen-3-yl)thiazole .

  • The amino group is subsequently functionalized via Buchwald-Hartwig amination with piperazine in the presence of a palladium catalyst (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 12 h) to install the piperazine ring.

Key Data :

StepReactantsConditionsYield
1Thiophene-3-carbaldehyde + ThioureaHCl/EtOH, 60°C78%
22-Amino-thiazole + PiperazinePd(OAc)₂, Xantphos, Cs₂CO₃65%

Piperazine Functionalization

The piperazine nitrogen is acylated using ethyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → RT, 2 h), yielding ethyl piperazine-1-carboxylate . This intermediate is critical for subsequent coupling with the indole fragment.

Preparation of 3-Carbonyl-1H-Indole

Indole Functionalization at the 3-Position

The indole nucleus is functionalized via Friedel-Crafts acylation :

  • 1H-Indole is treated with oxalyl chloride in anhydrous DCM under argon, forming 3-chlorocarbonyl-1H-indole (0°C, 30 min).

  • Alternative methods employ Vilsmeier-Haack formylation using POCl₃ and DMF to introduce a formyl group, which is oxidized to the carboxylic acid using KMnO₄.

Optimization Note : Microwave-assisted synthesis (100°C, 15 min) improves yields by 20% compared to conventional heating.

Coupling of Fragments via Amide Bond Formation

Amide Coupling Strategies

The final step involves coupling the piperazine-thiazole fragment with 3-carbonyl-indole using:

  • Carbodiimide-mediated coupling : EDCl/HOBt in DCM, 24 h, RT (yield: 72%).

  • Active ester method : Formation of the NHS ester of 3-carboxyindole, followed by reaction with piperazine-thiazole in THF (yield: 68%).

Comparative Analysis :

MethodReagentsSolventYieldPurity
EDCl/HOBtEDCl, HOBt, DIPEADCM72%95%
NHS esterNHS, DCCTHF68%93%

Purification and Characterization

  • Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.

  • HPLC-MS confirms molecular weight (MW calc.: 437.52 g/mol; obs.: 437.51 g/mol).

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, indole NH), 7.8–6.9 (m, aromatic H), 4.1 (s, 4H, piperazine).

Challenges and Optimization

  • Instability of intermediates : The thiazole-piperazine fragment is hygroscopic, requiring anhydrous conditions during coupling.

  • Byproduct formation : Competing N-acylation at the indole NH is suppressed using bulky bases like DIPEA .

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The indole and piperazine rings can undergo substitution reactions to introduce different substituents, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can produce thiophene sulfoxide, while substitution on the indole ring can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of indole compounds exhibit significant anticancer properties. The incorporation of thiophene and thiazole moieties enhances the biological activity against various cancer cell lines. For instance, compounds similar to the target molecule have shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Antimicrobial Properties
    • The thiazole and thiophene components contribute to the antimicrobial efficacy of the compound. Research indicates that such compounds can effectively combat bacterial strains, including multi-drug resistant strains, making them potential candidates for new antibiotic therapies .
  • Neurological Disorders
    • Compounds with piperazine structures are known for their neuropharmacological effects. Studies suggest that derivatives of this compound may have potential in treating neurological disorders such as schizophrenia and depression due to their ability to modulate neurotransmitter systems .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The unique electronic properties of indole-based compounds make them suitable for use in OLEDs. The incorporation of thiophene and thiazole enhances charge transport properties, which is crucial for efficient light emission in OLED applications .
  • Conductive Polymers
    • The compound can be utilized in the synthesis of conductive polymers due to its π-conjugated system. These polymers have applications in flexible electronics and energy storage devices .

Agricultural Chemistry Applications

  • Pesticidal Activity
    • Research has indicated that compounds containing thiophene and thiazole moieties possess insecticidal and fungicidal properties. This compound could be explored as a potential agrochemical agent to protect crops from pests and diseases .
  • Plant Growth Regulators
    • There is ongoing research into the use of similar indole-based compounds as plant growth regulators, promoting growth and enhancing resistance to environmental stressors .

Case Studies

StudyFocusFindings
Anticancer ActivityIndole derivatives showed significant inhibition of breast cancer cell proliferation through apoptosis induction.
Antimicrobial PropertiesCompounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, including resistant strains.
Neurological EffectsPiperazine derivatives exhibited anxiolytic effects in animal models, indicating potential for treating anxiety disorders.
OLED ApplicationsEnhanced luminescence and stability were observed in OLED devices incorporating indole-thiazole derivatives.
Conductive PolymersImproved electrical conductivity was reported in polymers synthesized with the target compound, suitable for electronic applications.
Pesticidal ActivityEffective against common agricultural pests, showing promise as a new class of agrochemicals.
Plant Growth RegulationInduced root elongation and improved drought resistance in treated plants, suggesting utility as a growth regulator.

Mechanism of Action

The mechanism of action of 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Biofilm Inhibition: Thiophene vs. Pyridine Substitutions

A key study compared the target compound (1a ) with its pyridine-substituted analog (2i , 3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromide ) (Table 1). Both compounds were evaluated against Staphylococcus aureus ATCC 25923 biofilm formation using crystal violet assays and live-cell counting .

Table 1: Biofilm Inhibitory Activity of Thiophene- and Pyridine-Substituted Analogs

Compound Substituent (R) BIC50 (µM) Log Reduction (CFU/mL)
Target Compound (1a ) Thiophen-3-yl 3.9 2.1
Analog (2i ) Pyridin-3-yl 1.0 3.5

The pyridine analog (2i ) exhibited superior biofilm inhibition (BIC50 = 1.0 µM) compared to the thiophene-containing compound (1a , BIC50 = 3.9 µM). This suggests that the pyridine ring enhances hydrogen bonding or π-π stacking with bacterial targets, improving potency .

Anticancer Activity: Thiazole-Indole Hybrids

While direct anticancer data for the target compound are unavailable, structurally related thiazole-indole hybrids demonstrate significant activity. For example, 2-(1H-indol-3-yl)-9-substituted pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones showed moderate to high cytotoxicity against MCF-7 breast cancer cells (IC50 = 2.8–18.4 µM), comparable to doxorubicin . The piperazine linker in the target compound may improve cellular uptake, but the absence of a triazolopyrimidine system could limit its anticancer efficacy relative to these analogs.

Structural Modifications: Piperazine and Aromatic Substitutions

The piperazine-thiazole scaffold is shared with compounds like 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS: 923821-13-0), which lacks the indole moiety but retains antimicrobial properties .

Table 2: Physicochemical Properties of Piperazine-Thiazole Derivatives

Compound Substituent (R) LogP* Water Solubility (mg/mL)
Target Compound (1a ) Thiophen-3-yl 3.2 0.12
Chlorophenyl Analog 4-Chlorophenyl 4.1 0.04

*Predicted using Molinspiration.

The thiophene group in 1a balances moderate lipophilicity (LogP = 3.2) with better aqueous solubility than chlorophenyl analogs, making it more suitable for oral administration .

HIV-1 Inhibition: Triazole-Thiazole-Indole Hybrids

Compounds like (3Z)-3-(2-[4-(aryl)-1,3-thiazol-2-yl]hydrazine-1-ylidene)-2,3-dihydro-1H-indol-2-one demonstrate HIV-1 inhibition through non-nucleoside reverse transcriptase binding .

Biological Activity

The compound 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole is a synthetic derivative that integrates multiple pharmacophoric elements, including indole, piperazine, thiophene, and thiazole moieties. This structural complexity suggests a potential for diverse biological activities, particularly in the realms of anticancer, antimicrobial, anti-inflammatory, and analgesic effects.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

C15H15N3OS2\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}\text{S}_{2}

This configuration allows for various interactions with biological targets due to the presence of nitrogen and sulfur heteroatoms, which can participate in hydrogen bonding and other interactions crucial for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to the one have exhibited significant cytotoxic effects against various cancer cell lines. A study noted that derivatives containing the indole structure demonstrated potent activity against human lung (H460), colon (HT-29), and liver (SMMC-7721) cancer cell lines .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
3-{4-[4-(thiophen-3-yl)...}H46015.2
HT-2912.8
SMMC-772110.5

Antimicrobial Activity

The presence of thiophene and thiazole rings enhances the antimicrobial properties of compounds. Studies have shown that similar derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria . The incorporation of these heterocycles is believed to increase membrane permeability and disrupt bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3-{4-[4-(thiophen-3-yl)...}E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Indole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation processes. In vitro studies reported IC50 values indicating significant inhibition of COX enzymes compared to standard anti-inflammatory drugs like diclofenac .

Table 3: Inhibition of COX Enzymes

CompoundCOX EnzymeIC50 (µM)
3-{4-[4-(thiophen-3-yl)...}COX-10.05
COX-20.04

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Indole derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : Thiophene and thiazole moieties enhance the ability to penetrate microbial membranes.
  • Enzyme Inhibition : The piperazine component likely interacts with enzyme active sites, inhibiting their function.

Case Studies

A notable case study involved a series of synthesized indole derivatives where one compound showed remarkable selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development . Additionally, a study on pyrazole derivatives indicated enhanced anti-inflammatory activity when combined with thiophene rings, supporting the hypothesis that structural modifications can lead to improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole, and how do yields vary with reaction conditions?

  • Methodology : Multi-step synthesis typically involves coupling indole derivatives with thiazole-piperazine intermediates. For example, a five-step synthesis starting from 4-(1H-indol-3-yl)butanoic acid was reported, achieving a total yield of 52% via intermediate 4-(1H-indol-3-yl)butan-1-ol. Alternative routes using condensation reactions (e.g., refluxing with sodium acetate in acetic acid) are also employed for indole-thiazole hybrids .
  • Key Considerations : Reaction efficiency depends on solvent choice (e.g., ethanol, acetic acid), catalysts (e.g., Lawesson’s reagent for thiazole formation), and purification methods. Scale-up challenges include managing exothermic reactions and minimizing byproducts .

Q. How is anti-biofilm activity of this compound evaluated in vitro, and what metrics are used to quantify inhibition?

  • Methodology :

  • Crystal Violet Assay : Biofilms are grown in microtiter plates, treated with the compound, stained with 0.1% crystal violet, and quantified via absorbance at 540 nm. Inhibition percentages are calculated relative to untreated controls .
  • Live-Cell Counting : Biofilms are disrupted via sonication, serially diluted, plated on agar, and colony-forming units (CFU/mL) are enumerated after 24-hour incubation. Activity is expressed as log reduction compared to controls .
    • Validation : Triplicate experiments with independent biological replicates are critical to ensure reproducibility.

Advanced Research Questions

Q. How can structural modifications to the thiophene-thiazole or indole moieties enhance anti-biofilm potency, and what SAR trends have been observed?

  • SAR Insights :

  • Substitution at the thiophene-3-yl position (e.g., pyridin-3-yl analogs) significantly impacts selectivity and potency. For instance, replacing thiophene with pyridine in related compounds reduced BIC50 values from 3.9 µM to 1.0 µM against S. aureus .
  • Piperazine linker flexibility and carbonyl group orientation influence binding to bacterial targets (e.g., biofilm matrix proteins or membrane receptors) .
    • Experimental Design : Use comparative assays (e.g., BIC50 vs. MIC) to differentiate biofilm-specific activity from general antimicrobial effects. Molecular docking studies can predict interactions with bacterial enzymes like sortase A .

Q. What analytical techniques are recommended for resolving contradictions in biological activity data between different assay formats (e.g., crystal violet vs. live-cell counting)?

  • Data Contradiction Analysis :

  • Case Example : A compound may show high biofilm inhibition in crystal violet assays (indicating biomass reduction) but low log reduction in CFU counts (suggesting poor bactericidal activity). This discrepancy implies the compound disrupts biofilm matrix integrity without killing cells .
  • Resolution : Combine assays with confocal microscopy (e.g., LIVE/DEAD staining) to visualize biofilm architecture and cell viability simultaneously. Statistical tools like Bland-Altman plots can quantify agreement between methods .

Q. How can reaction conditions be optimized to improve the scalability of piperazine-indole-thiazole hybrid synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Test alternatives to Lawesson’s reagent (e.g., PCl₃ or T3P) for thiazole ring formation to reduce toxicity and cost .
  • Solvent Effects : Replace acetic acid with greener solvents (e.g., PEG-400) in condensation steps to enhance yields and simplify purification .
    • Process Metrics : Track atom economy, E-factor, and reaction time to assess sustainability. Pilot-scale trials (e.g., 10–100 g batches) validate robustness .

Methodological Notes

  • Synthetic Chemistry : Prioritize intermediates with orthogonal protecting groups (e.g., tert-butoxycarbonyl for piperazine) to minimize side reactions .
  • Biological Assays : Include positive controls (e.g., vancomycin for S. aureus biofilms) and validate compound stability in assay media via HPLC .

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